molecular formula C10H25NO6S B12675802 Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate CAS No. 93982-45-7

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate

Katalognummer: B12675802
CAS-Nummer: 93982-45-7
Molekulargewicht: 287.38 g/mol
InChI-Schlüssel: WAQZYPUNLFXSMM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate is a chemical compound with the molecular formula C10H25NO6S and a molecular weight of 287.3736 . It is known for its unique structure, which includes a quaternary ammonium group and a methyl sulfate group. This compound is used in various scientific and industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate typically involves the reaction of diethylamine with 2-(2-hydroxyethoxy)ethyl chloride, followed by methylation with methyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl(2-hydroxyethyl)methylammonium methyl sulphate
  • Diethyl(2-(2-methoxyethoxy)ethyl)methylammonium methyl sulphate
  • Diethyl(2-(2-ethoxyethoxy)ethyl)methylammonium methyl sulphate

Uniqueness

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

93982-45-7

Molekularformel

C10H25NO6S

Molekulargewicht

287.38 g/mol

IUPAC-Name

diethyl-[2-(2-hydroxyethoxy)ethyl]-methylazanium;methyl sulfate

InChI

InChI=1S/C9H22NO2.CH4O4S/c1-4-10(3,5-2)6-8-12-9-7-11;1-5-6(2,3)4/h11H,4-9H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

WAQZYPUNLFXSMM-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CCOCCO.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.